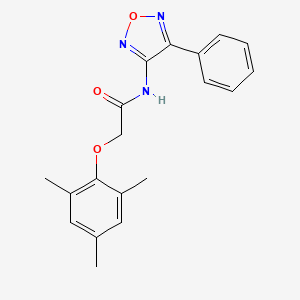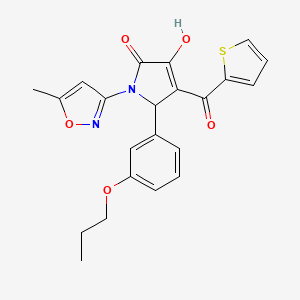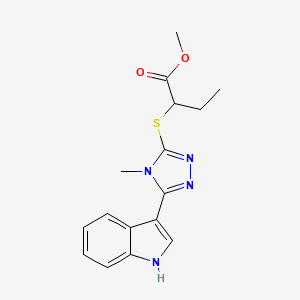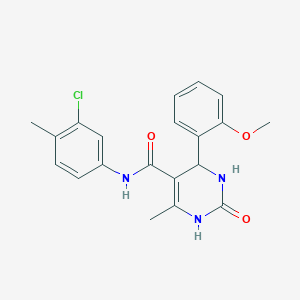
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
Research has indicated that novel derivatives of 1,3,4-oxadiazole, such as N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, exhibit potential in various biomedical applications. These derivatives have been studied for their binding and inhibitory effects on targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). They have shown promise in toxicity assessments, tumor inhibition, antioxidant properties, analgesic, and anti-inflammatory potential (Faheem, 2018).
Antimicrobial Evaluation
The antimicrobial properties of 1,3,4-oxadiazole compounds have been extensively researched. A particular focus has been on derivatives like 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds have demonstrated effectiveness against a range of microbial species, with some exhibiting high potency relative to reference standards (Gul et al., 2017).
Design and Synthesis for Cancer Treatment
The design and synthesis of 1,3,4-Oxadiazole Derivatives have been directed towards developing inhibitors for Collapsin response mediator protein 1 (CRMP 1), targeting small lung cancer. These derivatives, including 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide, have shown significant inhibition of cell growth in lung cancer cell lines (Panchal et al., 2020).
NMR Study of Derivatives
A novel 1,3,4-Oxadiazole derivative containing a Benzimidazole Moiety has been synthesized and analyzed using NMR techniques. The study provided detailed structural insights into these compounds, which are crucial for further biomedical applications (Ying-jun, 2012).
Antimicrobial and Antiprotozoal Agents
Quinoxaline-based 1,3,4-oxadiazoles have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings are significant for the development of new treatments for infectious diseases (Patel et al., 2017).
Anti-inflammatory Activity
Studies on various 5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles have revealed their potential as anti-inflammatory agents. These compounds have exhibited significant activity in reducing inflammation in various models, highlighting their therapeutic potential (Nargund et al., 1994).
Propiedades
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-9-13(2)18(14(3)10-12)24-11-16(23)20-19-17(21-25-22-19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNUDWVMTRLBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2723243.png)

![4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2723249.png)
![2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2723250.png)
![2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2723251.png)
![N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2723252.png)



![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2723258.png)
![N-(2,5-dimethylphenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2723260.png)
![2-Chloro-1-[3-(3,5-dimethoxyphenyl)-3-fluoropyrrolidin-1-yl]ethanone](/img/structure/B2723263.png)
